molecular formula C4HF5 B3043024 3,3,4,4,4-Pentafluoro-1-butyne CAS No. 7096-51-7

3,3,4,4,4-Pentafluoro-1-butyne

Cat. No.: B3043024
CAS No.: 7096-51-7
M. Wt: 144.04 g/mol
InChI Key: ABZMZXICVVVZFV-UHFFFAOYSA-N
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Description

Contextual Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds are characterized by the presence of one or more carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, and the high electronegativity of fluorine imparts unique properties to these compounds. chinesechemsoc.org These properties include enhanced thermal stability, increased lipophilicity, and altered metabolic stability, which are highly desirable in various applications. numberanalytics.commdpi.com

The impact of organofluorine chemistry is particularly evident in the pharmaceutical and agrochemical industries. An estimated 20% of all pharmaceuticals and over half of all agricultural chemicals contain at least one fluorine atom. wikipedia.orgchinesechemsoc.org Well-known examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com In materials science, fluoropolymers like polytetrafluoroethylene (PTFE) are valued for their chemical resistance and low friction properties. wikipedia.org The synthesis of these valuable compounds often relies on specialized fluorinating agents and fluorinated building blocks. wikipedia.orgchinesechemsoc.org

Overview of Perfluoroalkyl Alkynes as Key Intermediates and Target Molecules

Perfluoroalkyl alkynes are a class of organofluorine compounds that feature a carbon-carbon triple bond and a perfluoroalkyl group. psu.edu These molecules are highly versatile and serve as important intermediates in organic synthesis. psu.edulookchem.com Their unique electronic properties, stemming from the electron-withdrawing nature of the perfluoroalkyl group, make them valuable precursors for the synthesis of complex fluorinated molecules. alfa-chemistry.com

One of the primary applications of perfluoroalkyl alkynes is in the construction of fluorinated heterocyclic compounds through cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. alfa-chemistry.com These reactions allow for the efficient creation of diverse molecular architectures containing fluorine, which are often sought after in medicinal chemistry and materials science. The reactivity of perfluoroalkyl alkynes makes them key components in the development of novel, biologically active compounds and advanced materials. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,4-pentafluorobut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZMZXICVVVZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Investigations of 3,3,4,4,4 Pentafluoro 1 Butyne

Reactions of 3,3,4,4,4-Pentafluoro-1-butyne with Specific Organometallic Reagents

Complexation and Reactivity with Platinum(0) Complexes leading to Platinum Acetylides

The reaction of this compound with tetrakis(triphenylphosphine)platinum(0), denoted as (1), at 20°C yields the platinum acetylide complex (P(C₆H₅)₃)₂Pt(C≡CC₂F₅)₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This reaction is analogous to the reaction of (1) with 3,3,3-trifluoropropyne, which produces cis-(P(C₆H₅)₃)₂Pt(C≡CCF₃)₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com In the case of 3,3,3-trifluoropropyne, the formation of the σ-bonded complex cis-(P(C₆H₅)₃)₂Pt(C≡CCF₃)₂ occurs in low yield when an excess of the propyne (B1212725) is used and the reactants are left for longer periods. cdnsciencepub.comcdnsciencepub.com The structure of the resulting platinum acetylide with the trifluoromethyl group is confirmed by infrared and ¹⁹F nuclear magnetic resonance (n.m.r.) spectra, which indicate a cis stereochemistry for the fluorocarbon groups. cdnsciencepub.com

The formation of these platinum acetylides is significant as platinum-acetylide complexes are a known class of organometallic compounds. cdnsciencepub.comcdnsciencepub.com The synthesis of such complexes can be achieved through various routes, including the reaction of a sodium acetylide with a platinum(II) chloride complex or the reaction of a platinum(II) chloride with a Grignard reagent derived from a fluorinated propyne. cdnsciencepub.comcdnsciencepub.com The reaction of this compound with a platinum(0) complex provides a direct route to a perfluoroalkyl-substituted platinum acetylide. cdnsciencepub.comcdnsciencepub.com

General Reactivity of Perfluoroalkyl Alkynes in Organic Transformations

The presence of a perfluoroalkyl group significantly influences the reactivity of the adjacent alkyne functionality. This section explores several key transformations involving perfluoroalkyl alkynes.

Hydrofluorination Reactions and Stereochemical Control

The hydrofluorination of alkynes is a crucial method for the synthesis of vinyl fluorides, which are important motifs in medicinal chemistry. nih.govchemrxiv.org The stereochemical outcome of this reaction can be controlled to favor either the E or Z isomer. nih.gov Metal-free protocols using reagents like 2,6-dichloropyridinium tetrafluoroborate (B81430) have been developed for the stereodivergent hydrofluorination of alkynes. nih.gov In these reactions, the Z-isomer is typically favored in polar solvents, while less polar solvents or lower temperatures promote the formation of the E-isomer. nih.gov

The mechanism of metal-free alkyne hydrofluorination is proposed to proceed through a stepwise electrophilic addition (AdE2-type) mechanism involving a vinyl cation intermediate. nih.gov The initial rate-determining step is the syn-protonation of the alkyne, forming an ion pair intermediate. nih.gov This intermediate can then undergo fluorination to yield the kinetically favored E-vinyl fluoride (B91410). nih.gov The thermodynamically more stable Z-product can be formed through isomerization of the E-vinyl fluoride via a process involving dissociation and re-association of the fluoride. nih.gov

Gold-catalyzed hydrofluorination of alkynes has also been reported, often leading to high stereoselectivity for the (Z)-vinyl fluorides. nih.govacs.orgmit.edu In these systems, the regioselectivity for aryl alkyl alkynes results in the fluorine atom adding to the carbon adjacent to the alkyl group. nih.gov The catalytic cycle is thought to involve the formation of a vinyl gold(I) species, which then undergoes protodeauration to yield the fluoroalkene. acs.org

Table 1: Stereodivergent Hydrofluorination of Alkynes

Reagent/Catalyst Conditions Major Product Stereoselectivity
2,6-dichloropyridinium tetrafluoroborate Polar solvent (e.g., DCE) Z-vinyl fluoride High Z-selectivity
2,6-dichloropyridinium tetrafluoroborate Less polar solvent (e.g., chloroform) or low temperature E-vinyl fluoride High E-selectivity
Au(I) complexes HF source (e.g., Et₃N•3HF) Z-vinyl fluoride High Z-selectivity

Perfluoroalkyl-Chalcogenation Reactions of Alkynes

Perfluoroalkyl-chalcogenation allows for the introduction of both a perfluoroalkyl group and a chalcogen moiety across a carbon-carbon triple bond. oup.comoup.com Perfluoroalkyl-telluration of alkynes has been successfully achieved using a system of (PhTe)₂-NaBH₄-RfX at low temperatures, yielding 2-(perfluoroalkyl)vinyl tellurides. oup.comoup.com In contrast, perfluoroalkyl-sulfenylation and -selenation have been found to be less effective. oup.comoup.com

The mechanism for perfluoroalkyl-telluration is believed to involve a single electron transfer (SET) from a chalcogenolate anion to a perfluoroalkyl halide, initiating a radical chain reaction (SRN1 mechanism). oup.com Photoinduced perfluoroalkyl-selenation and -telluration of alkynes have also been developed, where irradiation of a mixture of a perfluoroalkyl iodide and a dichalcogenide in the presence of an alkyne leads to the regio- and stereoselective formation of 1-(perfluoroalkyl)-2-(phenylseleno/telluro)alkenes. researchgate.net The efficiency of the chalcogenolate anions in these reactions follows the order PhS⁻ < PhSe⁻ < PhTe⁻. oup.comoup.com

1,2-Bis-perfluoroalkylations of Alkynes

The 1,2-bis-perfluoroalkylation of alkynes provides a direct method for the synthesis of olefins containing two perfluoroalkyl groups. A copper-mediated protocol has been developed for this transformation using perfluorocarboxylic anhydrides as the source of perfluoroalkyl groups. rsc.org The key step in this reaction is the formation of a stable perfluoroalkylcopper intermediate, which is facilitated by a bipyridyl ligand. rsc.org This intermediate then reacts with a perfluoroalkyl-containing vinyl radical to afford the desired 1,2-bis-perfluoroalkylated product. rsc.org

Another approach involves the copper-mediated 1,2-bis(trifluoromethylation) of alkynes to produce E-hexafluorobutenes. nih.govnih.govdntb.gov.ua This reaction utilizes bpyCu(CF₃)₃ and proceeds with high yield and E/Z selectivity under visible light irradiation in the presence of a persulfate. nih.gov Mechanistic studies suggest that the persulfate acts as an oxidant and provides a sulfate (B86663) ligand to facilitate the catalytic cycle. nih.gov

Other Transition-Metal-Catalyzed Functionalizations (e.g., Cross-Coupling of Perfluoroalkylated Intermediates)

Transition metal catalysis plays a pivotal role in the functionalization of perfluoroalkylated compounds. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are particularly versatile for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch For instance, perfluoroalkylated intermediates can be engaged in Suzuki-Miyaura or Heck reactions. researchgate.net The Heck reaction of 4-bromo-3,3,4,4-tetrafluoro-1-butene (B103247) with aryldiazonium salts, catalyzed by Pd(OAc)₂, provides a route to multi-substituted alkenes containing a tetrafluoroethylene (B6358150) fragment. researchgate.net

Copper-catalyzed cross-coupling reactions are also prevalent. thieme-connect.de For example, copper can catalyze the coupling of perfluoroalkyl iodides with various partners. researchgate.net The development of metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has opened up new avenues for the functionalization of perfluoroalkylated compounds. princeton.edu

Mechanistic Elucidation of Reactions Involving Perfluoroalkyl Alkynes

The reactivity of perfluoroalkyl alkynes like this compound is dominated by the strong electron-withdrawing nature of the perfluoroalkyl group, which significantly influences the electron density of the carbon-carbon triple bond. This electronic perturbation is central to understanding the mechanisms of both catalytic and radical reactions.

Gold Catalysis:

Homogeneous gold catalysis has emerged as a powerful tool for the activation of alkynes towards a variety of transformations. researchgate.net Gold(I) complexes, in particular, are highly effective for the electrophilic activation of alkynes under mild conditions. nih.gov The general mechanism involves the coordination of the alkyne's π-system to a cationic gold(I) center, which renders the alkyne susceptible to nucleophilic attack. acs.orgarkat-usa.org This initial activation typically leads to the formation of a trans-alkenyl-gold intermediate. nih.govacs.org

While specific studies on this compound are not extensively documented, a plausible catalytic cycle for its hydrofunctionalization can be proposed based on established principles of gold catalysis. The cycle would commence with the coordination of the alkyne to a gold(I) catalyst, such as [L-Au]⁺, where L is a supporting ligand. This coordination polarizes the alkyne, facilitating the attack of a nucleophile (NuH). This attack would likely occur at the internal carbon of the alkyne due to the electronic influence of the pentafluoroethyl group, leading to the formation of a vinyl-gold intermediate. Subsequent protonolysis of the carbon-gold bond would release the functionalized alkene product and regenerate the active gold catalyst, thus completing the catalytic cycle.

In some instances, gold-catalyzed reactions of alkynes can proceed through the formation of gold-carbene intermediates. frontiersin.org These species can arise from rearrangements of initially formed vinyl-gold complexes or through other pathways, leading to a diverse array of products.

Iron Catalysis:

Iron catalysis offers a cost-effective and environmentally benign alternative for various organic transformations. In the context of perfluoroalkyl alkynes, iron catalysts have been shown to be effective in promoting addition reactions. lookchem.com For instance, the iron-catalyzed 1,2-addition of perfluoroalkyl iodides to alkynes provides a direct route to more complex perfluoroalkylated structures. lookchem.com

A proposed catalytic cycle for the iron-catalyzed addition of a perfluoroalkyl iodide (Rf-I) to an alkyne is initiated by the generation of a perfluoroalkyl radical. This radical species then adds to the alkyne, which is activated by the iron catalyst, to form a carbon-centered radical intermediate. lookchem.com This intermediate can then react with an iodide radical to yield the final product. lookchem.com The exact nature of the active iron species and the specifics of the catalytic cycle can vary depending on the reaction conditions and the ligands employed. Mechanistic studies involving radical trapping experiments have provided evidence for the involvement of radical intermediates in these transformations. nih.gov

Table 1: Proposed Intermediates in Catalytic Reactions of Perfluoroalkyl Alkynes
CatalystProposed Intermediate TypeKey Features
Gold(I)η²-Alkyne Gold ComplexElectrophilic activation of the alkyne.
Gold(I)trans-Alkenyl-Gold ComplexFormed after nucleophilic attack on the activated alkyne. nih.govacs.org
Gold(I)Gold-CarbeneCan be formed through rearrangement and leads to diverse reactivity. frontiersin.org
IronPerfluoroalkyl RadicalGenerated from a perfluoroalkyl iodide initiator. lookchem.com
IronCarbon Radical IntermediateFormed by the addition of the perfluoroalkyl radical to the alkyne. lookchem.com

The addition of radical species to the carbon-carbon triple bond represents a significant reaction pathway for this compound. The generation of radicals can be initiated by various means, including the use of radical initiators, photolysis, or transition metal catalysis.

The free-radical addition of perfluoroalkyl iodides to acetylenes, often initiated by light, is a well-established method for the synthesis of perfluoroalkyl-substituted vinyl iodides. cdnsciencepub.com The mechanism involves the homolytic cleavage of the perfluoroalkyl iodide to generate a perfluoroalkyl radical, which then adds to the alkyne. The regioselectivity of this addition is influenced by the stability of the resulting vinyl radical intermediate. For terminal alkynes, the addition of the radical typically occurs at the terminal carbon to form the more stable secondary vinyl radical.

In the context of atmospheric chemistry, the radical-initiated oxidation of analogous fluoroalkenes has been studied. For example, the reaction of 3,3,4,4,4-pentafluoro-1-butene with hydroxyl radicals (•OH) has been investigated computationally. nih.govresearchgate.net These studies indicate that the addition of the •OH radical to the double bond is the dominant reaction pathway, leading to the formation of various oxygenated products. nih.gov While this pertains to an alkene, the principles of radical addition to unsaturated systems are broadly applicable and suggest that this compound would also be susceptible to attack by radical species.

Table 2: Key Steps in Radical Addition to Perfluoroalkyl Alkynes
StepDescriptionExample
InitiationGeneration of a radical species.Homolytic cleavage of a peroxide or perfluoroalkyl iodide. masterorganicchemistry.com
PropagationAddition of the radical to the alkyne to form a new radical intermediate.Addition of a bromine radical to the C≡C bond. masterorganicchemistry.com
PropagationThe new radical intermediate abstracts an atom from another molecule to form the product and regenerate a radical.Abstraction of a hydrogen atom from H-Br by the vinyl radical. masterorganicchemistry.com
TerminationCombination of two radical species to form a stable molecule.Dimerization of two radical intermediates.

Spectroscopic Characterization in Research Context for 3,3,4,4,4 Pentafluoro 1 Butyne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,3,4,4,4-pentafluoro-1-butyne, both proton (¹H) and fluorine-19 (¹⁹F) NMR are employed to map out the carbon-hydrogen and carbon-fluorine frameworks of the molecule.

In the ¹H NMR spectrum of this compound, a single resonance is expected for the acetylenic proton (≡C-H). The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent pentafluoroethyl group. This deshielding effect would shift the signal downfield compared to a simple alkyl-substituted alkyne.

Furthermore, the acetylenic proton will exhibit coupling to the two fluorine atoms on the adjacent carbon (C3). This interaction, a three-bond coupling (³JH-F), would split the proton signal into a triplet. The magnitude of this coupling constant is a key piece of structural information.

Table 1: Expected ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
≡C-H Expected DownfieldTriplet (t)³JH-F

Note: Specific experimental values for chemical shift and coupling constants are not available in the searched literature.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. vscht.cz The spectrum of this compound is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and the difluoromethylene (-CF₂) groups.

The signal for the -CF₃ group will be shifted relative to the -CF₂ group, and they will show mutual coupling (a three-bond fluorine-fluorine coupling, ³JF-F). This coupling will split the -CF₃ signal into a triplet and the -CF₂ signal into a quartet. Additionally, the -CF₂ signal will be further split into a doublet due to coupling with the acetylenic proton (³JH-F).

Table 2: Expected ¹⁹F NMR Spectral Data for this compound

Fluorine GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
-CFExpected ValueTriplet (t)³JF-F
-CF ₂-Expected ValueQuartet of Doublets (qd)³JF-F, ³JH-F

Note: Specific experimental values for chemical shifts and coupling constants are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. umsl.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and the carbon-fluorine bonds.

The key vibrational modes include:

≡C-H Stretch: A sharp, strong absorption band typically appears around 3300 cm⁻¹ for the stretching of the bond between the sp-hybridized carbon and the hydrogen.

C≡C Stretch: The carbon-carbon triple bond stretch is expected to produce a weaker absorption band in the region of 2100-2260 cm⁻¹.

C-F Stretches: The carbon-fluorine bonds of the -CF₂- and -CF₃ groups will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹. The presence of multiple strong bands in this region is a clear indicator of a highly fluorinated aliphatic chain.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyne C-HStretch~3300Strong, Sharp
Alkyne C≡CStretch2100 - 2260Weak to Medium
Fluoroalkane C-FStretch1100 - 1350Very Strong

Note: Specific experimental peak values are not available in the searched literature. The expected wavenumbers are based on typical ranges for these functional groups.

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Computational and Theoretical Chemistry of Perfluorinated Alkynes

Applications of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of fluorinated organic compounds. By calculating the energetics of reactants, transition states, and products, DFT allows chemists to map out potential reaction pathways, understand selectivity, and design new catalytic systems.

Detailed DFT calculations have been instrumental in understanding various transformations involving C-F bond activation and reactions of alkynes. For instance, in nickel-catalyzed reactions, DFT studies have shed light on the step-by-step mechanisms of C-F bond functionalization. One such study on Ni-catalyzed C–F/N–H annulation between aromatic amides and alkynes proposed a pathway involving N-H deprotonation, oxidative addition of the C-F bond to the nickel center, subsequent migratory insertion of the alkyne, and finally, reductive elimination to yield the product. acs.org

Similarly, the mechanism of Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes has been investigated using DFT. nih.gov These calculations were crucial in discerning the reaction pathway, which was found to involve an oxidative cyclization of the fluorinated alkene and the alkyne with the Ni(0) catalyst to form a five-membered nickelacycle intermediate. nih.gov This is followed by a β-fluorine elimination step, intramolecular insertion, and a second C-F bond cleavage to form the final cyclopentadiene (B3395910) product. nih.gov

DFT has also been applied to study hydrodefluorination (HDF) reactions, which are critical for the decomposition of persistent perfluorinated compounds. acs.org Computational studies on the HDF of fluoroarenes using ruthenium catalysts have explored two competing mechanisms: a concerted process with a single transition state and a stepwise pathway involving the formation of a Ru-σ-fluoroaryl complex. nih.gov These studies revealed that the catalyst's ligand environment and the substrate's fluorine substitution pattern are critical in determining the operative mechanism and the reaction's regioselectivity. nih.gov The insights gained from these types of studies are fundamental to understanding the potential reactivity of the C-F bonds in 3,3,4,4,4-Pentafluoro-1-butyne.

The table below summarizes key applications of DFT in studying reaction mechanisms relevant to perfluorinated compounds and alkynes.

Reaction TypeSystem StudiedKey Mechanistic Insights from DFT
C-F/N-H Annulation Aromatic amides and alkynes with Ni catalystThe reaction proceeds via oxidative addition of the C-F bond, alkyne insertion, and reductive elimination. acs.org
[3+2] Cycloaddition 2-Trifluoromethyl-1-alkenes and alkynes with Ni catalystThe pathway involves oxidative cyclization to a nickelacycle intermediate followed by sequential β-fluorine eliminations. nih.gov
Hydrodefluorination (HDF) Fluoroarenes with Ru catalystTwo competing pathways (concerted and stepwise) are possible, with selectivity controlled by ligand and substrate structure. nih.gov
Atmospheric Oxidation 3,3,4,4,4-Pentafluoro-1-butene (HFO-1345fz) with OH radicalThe dominant degradation pathway is the addition of the OH radical to the double bond, with negligible contribution from hydrogen abstraction. nih.govresearchgate.net

Theoretical Investigations of Electronic Structure and Bonding in Fluorinated Systems

Theoretical calculations provide a fundamental understanding of how the high electronegativity of fluorine atoms influences the electronic structure and bonding in molecules like this compound. These studies reveal subtle electronic effects that govern molecular geometry, stability, and reactivity.

A key finding from theoretical studies on perfluorinated n-alkanes is the origin of their characteristic helical structure. Contrary to earlier assumptions based on steric or electrostatic repulsion, computational analysis indicates that hyperconjugation is the dominant stabilizing force. researchgate.net Specifically, stabilizing interactions between the C-C bonding orbitals (σCC) and the C-F antibonding orbitals (σCF) are responsible for the preference for a helical conformation. researchgate.net This insight into the σCC → σCF interactions is directly applicable to the pentafluoroethyl group in this compound, influencing its conformational preferences.

The presence of the electron-withdrawing pentafluoroethyl group also significantly impacts the reactivity of the adjacent alkyne functionality. Theoretical studies on substituted 2-butyne (B1218202) fragments have shown that electron-withdrawing groups lower the activation energy required to bend the linear alkyne geometry. rsc.org This enhanced flexibility stems from the stabilization of the bent structure through improved overlap between the alkyne's π-orbital and the propargylic σ*-orbital, rendering the triple bond more reactive. rsc.org

The following table summarizes key findings from theoretical investigations into the electronic and structural effects of fluorination.

Effect of FluorinationSystem StudiedKey Theoretical Finding
Molecular Geometry Perfluorinated n-alkanesHelical structure is driven by σCC → σ*CF hyperconjugative stabilization. researchgate.net
Alkyne Reactivity Substituted 2-butyne fragmentsElectron-withdrawing groups lower the alkyne bending force, increasing reactivity. rsc.org
Electronic Properties Thiophene-based materialsFluorination increases electron affinity and lowers frontier molecular orbital energies. nih.gov
Intermediate Stability Fluorinated cationsStability increases with the number of fluorine substituents. numberanalytics.com

Advanced Applications and Utilization of Perfluoroalkyl Alkynes

Role as Versatile Synthons and Building Blocks in Complex Molecule Synthesis

In organic synthesis, a synthon is an idealized fragment that assists in forming a molecule through a conceived reaction pathway. spcmc.ac.in 3,3,4,4,4-Pentafluoro-1-butyne and its derivatives serve as powerful synthons for constructing complex, fluorine-containing molecules. The reactivity of the alkyne group, combined with the strong electron-withdrawing nature of the pentafluoroethyl group, allows for a variety of chemical transformations.

Research has demonstrated the utility of this structural motif in organometallic and heterocyclic chemistry. For instance, a derivative, 2-bromo-3,3,4,4,4-pentafluoro-1-butene, undergoes palladium-catalyzed cyclocarbonylation reactions with various anilines to produce α-(perfluoroethyl)-β-lactams. These β-lactam rings are significant structural motifs in many biologically active compounds. The reaction proceeds efficiently with a range of substituted anilines, showcasing the versatility of the pentafluorinated building block in generating complex heterocyclic structures.

A summary of the reaction conditions for this transformation is provided in the table below.

ParameterCondition
Fluorinated Substrate2-bromo-3,3,4,4,4-pentafluoro-1-butene
ReactantAniline derivatives
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
LigandRu-Phos (5 mol%)
BaseTriethylamine (NEt₃) (2.0 eq.)
SolventToluene (MePh)
AtmosphereCarbon Monoxide (CO) (8 atm)
Temperature100 °C
Reaction Time12 hours

Contributions to Materials Science through Fluorinated Scaffolds

The incorporation of fluorinated scaffolds is a critical strategy in modern materials science for developing high-performance materials. mdpi.com The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and hydrophobicity, are highly desirable. nih.gov While direct polymerization studies of this compound are not extensively documented, its alkene analogue, 3,3,4,4,4-pentafluorobut-1-ene, is recognized as a key intermediate for producing fluorinated polymers and specialty chemicals with enhanced properties. This indicates the potential of the C4F5 backbone as a monomer or comonomer in polymerization reactions.

The introduction of a pentafluoroethyl group can significantly alter the physical and electronic properties of a material. These fluorinated scaffolds are used to create materials with specific characteristics tailored for advanced applications. mdpi.comevitachem.com

The table below summarizes the key properties imparted by fluorinated scaffolds to materials.

PropertyDescriptionReference
Thermal StabilityThe high strength of the C-F bond contributes to the material's ability to withstand high temperatures without degrading. nih.gov
Chemical ResistanceFluorinated polymers are often resistant to chemical attack from solvents, acids, and bases. nih.gov
Hydrophobicity & LipophobicityThe low surface energy of fluorinated materials makes them repel water and oils, leading to applications in coatings and stain-resistant textiles. nih.gov
Altered Electronic PropertiesThe high electronegativity of fluorine can create strong dipoles, influencing the electronic behavior of the material for applications in electronics and dielectrics.
Low Refractive IndexFluorinated polymers often have a low refractive index, making them useful in optical applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3,4,4,4-pentafluoro-1-butyne to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on fluorination protocols and reaction intermediates. For example, iodination of precursor compounds (e.g., 3,3,4,4,4-pentafluoro-1-iodobutane) using iodine monochloride (ICl) under anhydrous conditions can achieve yields up to 70% . Purity is enhanced via fractional distillation under inert atmospheres (e.g., argon) and characterization by 19F^{19}\text{F} NMR to confirm fluorine substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR is limited due to the electron-withdrawing fluorine atoms, but 19F^{19}\text{F} NMR resolves distinct signals for CF3_3 and CF2_2 groups (δ = -70 to -80 ppm for CF3_3, -110 to -120 ppm for CF2_2) .
  • Mass Spectrometry : High-resolution EI-MS identifies molecular ions (e.g., m/z 194 [M+^+]) and fragmentation patterns (e.g., loss of F^- or CF3+_3^+ groups) .
  • IR Spectroscopy : Stretching vibrations for C≡C (2150–2250 cm1^{-1}) and C-F (1000–1300 cm1^{-1}) confirm structural integrity .

Q. How does the reactivity of this compound differ from non-fluorinated alkynes?

  • Methodological Answer : The strong electron-withdrawing effect of fluorine substituents polarizes the triple bond, enhancing electrophilic character. For example, nucleophilic additions (e.g., with amines or alcohols) proceed faster than in non-fluorinated analogs. Kinetic studies using in situ 19F^{19}\text{F} NMR can monitor reaction progress, with rate constants (kk) typically 2–3 orders of magnitude higher .

Advanced Research Questions

Q. What computational methods accurately predict the electronic structure and thermodynamic stability of this compound?

  • Methodological Answer : Hybrid density functional theory (DFT) with the B3LYP functional and 6-311+G(d,p) basis set reliably calculates bond dissociation energies (BDEs) and frontier molecular orbitals. For example, the C≡C bond BDE is ~120 kcal/mol, significantly higher than non-fluorinated alkynes due to fluorine-induced stabilization . Thermochemical analysis via CCSD(T)/CBS benchmarks validates DFT predictions .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or trace moisture. Systematic validation involves:

  • Solvent Screening : Compare yields in polar aprotic (e.g., DMF) vs. nonpolar (e.g., THF) solvents.
  • Moisture Control : Use Schlenk-line techniques or molecular sieves to minimize hydrolysis.
  • Analytical Cross-Check : Combine GC-MS and 19F^{19}\text{F} NMR to quantify byproducts (e.g., fluorinated alcohols or acids) .

Q. What strategies mitigate decomposition pathways during high-temperature applications of this compound?

  • Methodological Answer : Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Decomposition above 200°C releases HF and perfluorocarbons. Mitigation strategies include:

  • Additives : Incorporate HF scavengers (e.g., CaO) in reaction matrices.
  • Catalyst Design : Use Pd/Cu systems to lower reaction temperatures for cross-coupling applications .

Q. How does this compound interact with transition-metal catalysts in click chemistry?

  • Methodological Answer : The compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) but requires optimized ligand systems (e.g., TBTA or BINAP) to stabilize the Cu(I) intermediate. Mechanistic studies via EPR spectroscopy reveal faster kinetics (kcat103 M1s1k_{\text{cat}} \approx 10^3\ \text{M}^{-1}\text{s}^{-1}) compared to non-fluorinated analogs due to enhanced electrophilicity .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.